Nobiletin

Catalog No.
S537444
CAS No.
478-01-3
M.F
C21H22O8
M. Wt
402.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nobiletin

CAS Number

478-01-3

Product Name

Nobiletin

IUPAC Name

2-(3,4-dimethoxyphenyl)-5,6,7,8-tetramethoxychromen-4-one

Molecular Formula

C21H22O8

Molecular Weight

402.4 g/mol

InChI

InChI=1S/C21H22O8/c1-23-13-8-7-11(9-15(13)24-2)14-10-12(22)16-17(25-3)19(26-4)21(28-6)20(27-5)18(16)29-14/h7-10H,1-6H3

InChI Key

MRIAQLRQZPPODS-UHFFFAOYSA-N

SMILES

O=C1C=C(C2=CC=C(OC)C(OC)=C2)OC3=C1C(OC)=C(OC)C(OC)=C3OC

Solubility

Soluble in DMSO

Synonyms

Nobiletin; Hexamethoxyflavone; NOB;

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)OC

Description

The exact mass of the compound Nobiletin is 402.1315 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 618903. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavones - Supplementary Records. It belongs to the ontological category of methoxyflavone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Neuroprotective Properties

Studies suggest that nobiletin may have neuroprotective properties. Research has shown that nobiletin may help protect brain cells from damage and improve cognitive function. For instance, studies in animal models indicate that nobiletin may help improve memory and learning, and may offer protection against neurodegenerative diseases like Alzheimer's disease [].

Anti-inflammatory and Antioxidant Effects

Nobiletin exhibits anti-inflammatory and antioxidant properties. These properties may be beneficial for various conditions, including metabolic disorders and cardiovascular disease. Studies suggest that nobiletin may help reduce inflammation and oxidative stress in the body, which are factors contributing to various health issues [].

Potential Role in Cancer Prevention

Some scientific research suggests that nobiletin may play a role in cancer prevention. Studies have observed nobiletin's ability to inhibit the growth and proliferation of cancer cells in laboratory settings []. However, more research is required to understand its potential application in cancer treatment.

Nobiletin is a polymethoxyflavone, specifically a flavonoid with the molecular formula C21H22O8. It is predominantly found in the peels of citrus fruits, particularly in species like Citrus reticulata (mandarin orange) and Citrus sinensis (sweet orange) . Nobiletin is characterized by six methoxy groups located at the 3′, 4′, 5, 6, 7, and 8 positions of its flavone structure, which contributes to its unique chemical properties and biological activities . The compound appears as a white or yellowish crystalline powder with a melting point of approximately 134°C and is insoluble in water .

  • Antioxidant Activity: Nobiletin's structure allows it to scavenge free radicals and prevent oxidative stress in cells [].
  • Anti-inflammatory Effects: Studies indicate it may suppress inflammatory pathways, potentially beneficial for conditions like liver disease.
  • Neuroprotective Properties: Nobiletin might protect brain cells and improve cognitive function through various mechanisms.
, primarily involving methylation and oxidation processes. The synthesis of nobiletin can be achieved through methods such as the resorcinol method and flavonoid oxidation method . Additionally, it can be derived from naringin and hesperidin through several chemical transformations including glycosidic acid hydrolysis, dehydrogenation, bromination, nucleophilic substitution, D-methylation, and selective demethoxylation .

In biological systems, nobiletin is metabolized mainly in the liver by cytochrome P450 enzymes (CYP), which facilitate its demethylation into several metabolites . For instance, in humans, enzymes CYP1A1, CYP1A2, and CYP3A4 are involved in the metabolic pathways of nobiletin .

Nobiletin exhibits a wide array of biological activities that contribute to its potential therapeutic applications. Key activities include:

  • Anti-inflammatory Effects: Nobiletin has been shown to reduce inflammation by promoting mitochondrial autophagy and modulating inflammatory pathways .
  • Antioxidant Properties: It acts as an antioxidant, countering oxidative stress in cells .
  • Hypoglycemic Effects: Studies indicate that nobiletin may help lower blood sugar levels .
  • Antitumor Activity: Nobiletin has demonstrated potential in inhibiting cancer cell proliferation and metastasis through various mechanisms, including the suppression of NF-κB signaling pathways in cancer models .

Other notable effects include neuroprotective properties against Alzheimer’s disease-related impairments and enhancement of synaptic transmission via AMPA receptors .

The synthesis methods for nobiletin include:

  • Natural Extraction: Obtained from citrus peels using solvent extraction methods.
  • Chemical Synthesis: Involves several steps:
    • Resorcinol Method: A traditional method utilizing resorcinol as a starting material.
    • Flavonoid Oxidation: This involves oxidizing simpler flavonoids to yield nobiletin.
    • Semi-synthetic Approaches: Using precursors like naringin or hesperidin to produce nobiletin through various chemical modifications .

Nobiletin has garnered attention for its potential applications in:

  • Pharmaceuticals: As a therapeutic agent for conditions such as liver disease and cancer due to its anti-inflammatory and antioxidant properties .
  • Nutraceuticals: Incorporated into dietary supplements aimed at improving metabolic health and reducing oxidative stress.
  • Functional Foods: Added to food products for their health benefits associated with chronic disease prevention.

Research indicates that nobiletin interacts with various biological pathways:

  • Neurotransmission: Enhances synaptic activity by modulating AMPA receptor activity, which is crucial for memory and learning processes .
  • Metabolic Pathways: Influences glucose metabolism and lipid profiles through its action on insulin sensitivity and lipid regulation .
  • Cancer Pathways: Exhibits synergistic effects when combined with other compounds like atorvastatin against colon carcinogenesis .

Several compounds share structural similarities with nobiletin. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
HesperidinContains a glycoside structureKnown for its antioxidant properties but less potent than nobiletin in anti-cancer activities.
LuteolinFlavone without methoxy groupsExhibits strong anti-inflammatory effects but lacks the extensive methylation seen in nobiletin.
TangeretinSimilar methoxy structureExhibits similar biological activities but is less studied compared to nobiletin.

Nobiletin's unique combination of six methoxy groups enhances its bioavailability and efficacy compared to these similar compounds, making it particularly valuable in therapeutic contexts .

The discovery of nobiletin traces back to the 1930s, when Chinese chemist Kwong-Fong Tseng first isolated it from the essential oil of Citrus nobilis peels (commonly known as "chen-pi" in traditional medicine). Tseng's pioneering work utilized cold methanol extraction techniques to separate nobiletin from other citrus-derived flavonoids, marking a milestone in the characterization of polymethoxyflavones. Early structural elucidation efforts revealed its hexamethoxy configuration, distinguishing it from simpler flavonoids like quercetin or apigenin. By the mid-20th century, advancements in chromatography enabled the purification of gram-scale quantities, facilitating deeper pharmacological investigations.

Table 1: Key Milestones in Nobiletin Research

YearDiscovery/AdvancementSignificance
1930sIsolation from Citrus nobilisFirst identification of nobiletin as a distinct phytochemical
1960sStructural characterizationConfirmation of hexamethoxyflavone structure via X-ray crystallography
2000sLarge-scale isolation methodsDevelopment of silica gel and chiral column techniques for industrial extraction
2020sMechanistic studiesElucidation of NRF2/NF-κB signaling modulation in disease models

Classification within Flavonoid Family

Nobiletin belongs to the flavone subclass of flavonoids, distinguished by a 2-phenylchromen-4-one backbone. Its classification as a polymethoxyflavone arises from the presence of six methoxy (-OCH₃) groups at positions 3', 4', 5, 6, 7, and 8 (Figure 1). This structural arrangement confers greater lipophilicity compared to hydroxylated flavonoids, enhancing membrane permeability and metabolic stability.

Structural Features:

  • Molecular Formula: C₂₁H₂₂O₈
  • Methoxy Groups: Six, creating a planar configuration that facilitates interactions with hydrophobic protein domains
  • Comparative Analysis: Unlike tangeretin (5,6,7,8,4'-pentamethoxyflavone), nobiletin's additional methoxy group at position 3' enhances its antioxidant capacity.

Figure 1: Chemical Structure of Nobiletin

      OCH₃          │  OCH₃─C─C─OCH₃      │   │      C   C─OCH₃      │   │  OCH₃─C─C─OCH₃  

Within the flavonoid hierarchy, nobiletin falls under the O-methylated flavonoids, which are enzymatically modified by O-methyltransferases (OMTs) in plants. These enzymes catalyze the transfer of methyl groups to hydroxyl moieties, a process critical for diversifying flavonoid functions in plant defense and pigmentation.

Significance in Phytochemical Research

Nobiletin's biological activities have made it a cornerstone in phytochemical studies, particularly in exploring structure-activity relationships (SARs) and therapeutic potentials.

Bioactivity and Mechanisms

  • Neuroprotection: Nobiletin mitigates amyloid-β-induced cytotoxicity in neuronal cells by suppressing oxidative stress (via NRF2 activation) and apoptosis (through caspase-3 inhibition). In Alzheimer’s disease models, it reduces β-secretase activity, lowering amyloid plaque formation.
  • Anti-Inflammatory Action: By inhibiting NF-κB nuclear translocation and downstream cytokines (e.g., TNF-α, IL-1β), nobiletin attenuates neuroinflammation and hepatic inflammation.
  • Anticancer Properties: Recent studies highlight its role in suppressing triple-negative breast cancer via IκB/NF-κB pathway inhibition and enhancing chemotherapeutic efficacy.

Table 2: Comparative Bioactivities of Nobiletin and Related Flavonoids

BioactivityNobiletinTangeretinQuercetin
Antioxidant (IC₅₀)12 μM18 μM5 μM
Anti-inflammatory++++++
Neuroprotection++++++

Extraction and Synthesis Advances

Modern extraction methodologies employ ionic liquid solvents (e.g., 1-ethyl-3-methylimidazolium dimethylphosphate) paired with ethanol or acetone to achieve yields exceeding 90% purity. Semi-synthetic routes using naringenin as a precursor have also been optimized, enabling scalable production for clinical research.

Emerging Applications

  • Metabolic Regulation: Nobiletin ameliorates insulin resistance by activating AMPK/PPAR-α pathways in hepatocytes, showing promise for non-alcoholic fatty liver disease (NAFLD).
  • Chronobiology: Recent findings suggest it modulates circadian clock genes (e.g., Bmal1, Per2), potentially aiding metabolic syndrome management.

Concentration in Various Citrus Fruits

Nobiletin exhibits remarkable variation in concentration across different citrus species, with its distribution closely tied to genetic and taxonomic relationships within the Citrus genus [1] [2] [3]. The compound demonstrates exclusive specificity to citrus fruits, being absent from early-diverging citrus species and related genera [4].

Table 1: Nobiletin Content in Citrus Species Peel Oils

Citrus SpeciesNobiletin Content (g/L in peel oil)Notable Characteristics
Orange (Citrus sinensis)0.50Moderate content, widely studied [5] [6]
King Tangerine (Citrus nobilis)0.60Higher than standard oranges [5] [6]
Clementine Tangerine (Citrus reticulata)0.40Lower mandarin variety [5] [6]
Tangerine (Citrus reticulata)1.50Highest among common varieties [5] [6]
Ponkan Mandarin (Citrus reticulata)Exceptionally highHigher than Satsuma mandarin [1] [7]
Shiikuwasha (Citrus depressa)51.5 mg/g DWRichest natural source identified [8] [9]
Satsuma Mandarin (Citrus unshiu)Lower than PonkanVariable expression levels [1] [7]
Grapefruit (Citrus paradisi)Low concentrationsLimited nobiletin content [3]

Table 2: Comparative Nobiletin Concentrations in Different Citrus Varieties

Citrus VarietyNobiletin Content (mg/g DW)Sample TypeResearch Source
Dahongpao Tangerine210.87 ± 0.57Peel extract [10]
Chachiensis16.91 ± 0.14Peel extract [11]
Shiikuwasha (Citrus depressa)51.5Albedo tissue [9]
Sweet Orange (Citrus sinensis)VariablePeel [12] [13]
Bitter Orange (Citrus aurantium)PresentPeel [3]
Valencia Orange0.17-0.23 mg/100mlJuice concentrate [14]

The mandarin group (Citrus reticulata) and its derivatives consistently demonstrate the highest nobiletin concentrations among citrus species [1] [3] [4]. Research indicates that wild and early-admixture mandarins accumulate significantly higher levels of nobiletin compared to modern cultivated varieties, suggesting that domestication processes may have inadvertently reduced polymethoxyflavone content [4].

Tangeretin content shows strong positive correlation with nobiletin levels across citrus species (r = 0.879, p < 0.0005 for immature fruit peels; r = 0.858, p < 0.0005 for mature fruit peels) [15]. This correlation suggests shared biosynthetic pathways and regulatory mechanisms governing polymethoxyflavone accumulation.

Tissue-Specific Distribution in Plants

Nobiletin distribution within citrus plants follows distinct tissue-specific patterns, with preferential accumulation in specific anatomical structures [16] [17] [18].

Table 3: Tissue-Specific Distribution of Nobiletin in Citrus Plants

Plant TissueNobiletin AccumulationRelative ConcentrationFunctional Significance
Flavedo (outer peel)Highest concentration+++Primary storage site [16] [17]
Albedo (inner peel)High levels++Secondary accumulation [18]
LeavesModerate levels+Biosynthetic activity [16]
Pulp/Juice sacsMinimal to absent-/+Limited commercial relevance [19]
StemsPresent+Metabolic transport [2]
SeedsNot detected-Absent in reproductive tissues

The flavedo tissue represents the primary accumulation site for nobiletin, consistently showing the highest concentrations across all citrus species studied [16] [17] [18]. This outer layer of the peel contains specialized oil glands where polymethoxyflavones accumulate as secondary metabolites [20].

Research demonstrates a significant positive correlation (r = 0.824, P = 0.00182) between nobiletin content in leaves and flavedos across eleven citrus cultivars [16] [17]. This correlation suggests that leaf nobiletin concentration could serve as an early selection marker for breeding programs aimed at developing high-polymethoxyflavone citrus varieties.

The albedo tissue, comprising the white spongy layer beneath the flavedo, also accumulates substantial nobiletin levels, though generally lower than the flavedo [18]. Studies using micellar electrokinetic capillary chromatography have confirmed that albedo tissues from the Acrumen section contain the highest polymethoxyflavone concentrations among citrus taxonomic groups [9].

Quantitative Analysis in Food Sources

Comparative Concentrations in Citrus Varieties

Comprehensive quantitative analysis reveals substantial variation in nobiletin content among citrus varieties, influenced by genetic factors, cultivation conditions, and maturity stages [21] [22] [4].

Table 4: Quantitative Analysis of Nobiletin Content Across Citrus Varieties

Variety ClassificationRepresentative SpeciesNobiletin Range (mg/g DW)Analytical Method
High-content varietiesShiikuwasha, Ponkan, Tangerine15-210HPLC-MS/MS [9] [10]
Moderate-content varietiesSweet Orange, King Orange1-15UPLC-PAD [11]
Low-content varietiesGrapefruit, Lemon0.1-1LC-ESI-MS [4]
Negligible-content varietiesPummelo, Citron<0.1Non-targeted metabolomics [23]

Advanced analytical techniques including Ultra-Performance Liquid Chromatography with Photodiode Array Detection (UPLC-PAD) and High-Performance Liquid Chromatography with Electrospray Ionization tandem Mass Spectrometry (HPLC-ESI-MS/MS) have enabled precise quantification of nobiletin in complex citrus matrices [24] [25].

Validated reversed-phase liquid chromatography methods demonstrate excellent linearity (r² > 0.9977), with limits of detection as low as 0.15 μg/mL and recovery rates between 97.0 and 105.1% [24]. These analytical advances have revealed that each citrus extract shows significant differences in polymethoxyflavone composition and concentration.

Commercial citrus peel extracts exhibit substantial variation in nobiletin content, ranging from barely detectable levels to concentrations exceeding 200 mg/g dry weight [24] [10]. This variation reflects both genetic diversity among citrus varieties and differences in extraction and processing methodologies.

Distribution Between Peel and Pulp

The distribution of nobiletin between peel and pulp tissues demonstrates extreme compartmentalization, with overwhelming concentration in peel tissues compared to edible fruit portions [19] [26] [27].

Table 5: Nobiletin Distribution Between Peel and Pulp Components

Fruit ComponentNobiletin ContentConcentration RatioCommercial Relevance
Whole peel (flavedo + albedo)High to very highReference (100%)Primary commercial source
Flavedo onlyHighest concentration150-200% of whole peelPremium extract source
Albedo onlyModerate to high40-60% of whole peelSecondary source
Pulp (edible portion)Very low to absent<5% of peelNegligible contribution
Commercial juiceTrace amounts<1% of peel0.07-0.20 mg/100ml [14] [28]
Essential oilsConcentratedVariableIndustrial applications

Research on 27 Chinese citrus cultivars confirms that citrus peels contain abundant flavonoids with contents ranging from 3,082.83 to 9,255.52 mg/kg fresh weight, while pulp flavonoid contents range only from 283.11 to 1,149.58 mg/kg fresh weight [19]. The polymethoxyflavones, including nobiletin, show even more pronounced peel-to-pulp concentration gradients.

Comparative studies indicate that while some citrus varieties like Changshanhuyou show unusual patterns where pulp may contain more nobiletin than peel, this represents a rare exception rather than the typical distribution pattern [21]. The vast majority of citrus species demonstrate overwhelming nobiletin concentration in peel tissues.

Commercial citrus juices contain only trace amounts of nobiletin, typically ranging from 0.01 to 0.23 mg/100ml, reflecting the minimal transfer of polymethoxyflavones from peel to juice during standard processing operations [14] [28]. This distribution pattern explains why citrus peel extracts rather than juice products serve as the primary commercial sources for nobiletin isolation and purification [12] [13].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

3

Hydrogen Bond Acceptor Count

8

Exact Mass

402.13146766 g/mol

Monoisotopic Mass

402.13146766 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Melting Point

134 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

D65ILJ7WLY

MeSH Pharmacological Classification

Antioxidants

Other CAS

478-01-3

Wikipedia

Nobiletin
Protoanemonin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Last modified: 08-15-2023
1: Gloston GF, Yoo SH, Chen ZJ. Clock-Enhancing Small Molecules and Potential Applications in Chronic Diseases and Aging. Front Neurol. 2017 Mar 15;8:100. doi: 10.3389/fneur.2017.00100. eCollection 2017. Review. PubMed PMID: 28360884; PubMed Central PMCID: PMC5350099.
2: Oike H. Modulation of circadian clocks by nutrients and food factors. Biosci Biotechnol Biochem. 2017 May;81(5):863-870. doi: 10.1080/09168451.2017.1281722. Epub 2017 Jan 24. Review. PubMed PMID: 28114877.
3: Asakawa T. Synthesis of Effective Food Constituents toward the Development of Chemical Biology Investigations. Yakugaku Zasshi. 2016;136(12):1613-1621. Review. PubMed PMID: 27904095.
4: Huang H, Li L, Shi W, Liu H, Yang J, Yuan X, Wu L. The Multifunctional Effects of Nobiletin and Its Metabolites In Vivo and In Vitro. Evid Based Complement Alternat Med. 2016;2016:2918796. Epub 2016 Sep 27. Review. PubMed PMID: 27761146; PubMed Central PMCID: PMC5059563.
5: Umeno A, Horie M, Murotomi K, Nakajima Y, Yoshida Y. Antioxidative and Antidiabetic Effects of Natural Polyphenols and Isoflavones. Molecules. 2016 May 30;21(6). pii: E708. doi: 10.3390/molecules21060708. Review. PubMed PMID: 27248987.
6: Mulvihill EE, Burke AC, Huff MW. Citrus Flavonoids as Regulators of Lipoprotein Metabolism and Atherosclerosis. Annu Rev Nutr. 2016 Jul 17;36:275-99. doi: 10.1146/annurev-nutr-071715-050718. Epub 2016 May 4. Review. PubMed PMID: 27146015.
7: Moosavi F, Hosseini R, Saso L, Firuzi O. Modulation of neurotrophic signaling pathways by polyphenols. Drug Des Devel Ther. 2015 Dec 21;10:23-42. doi: 10.2147/DDDT.S96936. eCollection 2016. Review. PubMed PMID: 26730179; PubMed Central PMCID: PMC4694682.
8: Xiu LJ, Sun DZ, Jiao JP, Yan B, Qin ZF, Liu X, Wei PK, Yue XQ. Anticancer effects of traditional Chinese herbs with phlegm-eliminating properties - An overview. J Ethnopharmacol. 2015 Aug 22;172:155-61. doi: 10.1016/j.jep.2015.05.032. Epub 2015 May 30. Review. PubMed PMID: 26038151.
9: Ohizumi Y. [A new strategy for preventive and functional therapeutic methods for dementia--approach using natural products]. Yakugaku Zasshi. 2015;135(3):449-64. doi: 10.1248/yakushi.14-00245. Review. Japanese. PubMed PMID: 25759053.
10: Nakajima A, Ohizumi Y, Yamada K. Anti-dementia Activity of Nobiletin, a Citrus Flavonoid: A Review of Animal Studies. Clin Psychopharmacol Neurosci. 2014 Aug;12(2):75-82. doi: 10.9758/cpn.2014.12.2.75. Epub 2014 Aug 12. Review. PubMed PMID: 25191498; PubMed Central PMCID: PMC4153867.
11: Yanagihara N, Zhang H, Toyohira Y, Takahashi K, Ueno S, Tsutsui M, Takahashi K. New insights into the pharmacological potential of plant flavonoids in the catecholamine system. J Pharmacol Sci. 2014;124(2):123-8. Epub 2014 Jan 31. Review. PubMed PMID: 24492414.
12: Pathak L, Agrawal Y, Dhir A. Natural polyphenols in the management of major depression. Expert Opin Investig Drugs. 2013 Jul;22(7):863-80. doi: 10.1517/13543784.2013.794783. Epub 2013 May 6. Review. PubMed PMID: 23642183.
13: Assini JM, Mulvihill EE, Huff MW. Citrus flavonoids and lipid metabolism. Curr Opin Lipidol. 2013 Feb;24(1):34-40. doi: 10.1097/MOL.0b013e32835c07fd. Review. PubMed PMID: 23254473.
14: Shen CL, Smith BJ, Lo DF, Chyu MC, Dunn DM, Chen CH, Kwun IS. Dietary polyphenols and mechanisms of osteoarthritis. J Nutr Biochem. 2012 Nov;23(11):1367-77. doi: 10.1016/j.jnutbio.2012.04.001. Epub 2012 Jul 23. Review. PubMed PMID: 22832078.
15: Meiyanto E, Hermawan A, Anindyajati. Natural products for cancer-targeted therapy: citrus flavonoids as potent chemopreventive agents. Asian Pac J Cancer Prev. 2012;13(2):427-36. Review. PubMed PMID: 22524801.
16: Henrotin Y, Lambert C, Couchourel D, Ripoll C, Chiotelli E. Nutraceuticals: do they represent a new era in the management of osteoarthritis? - a narrative review from the lessons taken with five products. Osteoarthritis Cartilage. 2011 Jan;19(1):1-21. doi: 10.1016/j.joca.2010.10.017. Epub 2010 Oct 28. Review. PubMed PMID: 21035558.
17: Yamakuni T, Nakajima A, Ohizumi Y. [Preventive action of nobiletin, a constituent of AURANTII NOBILIS PERICARPIUM with anti-dementia activity, against amyloid-beta peptide-induced neurotoxicity expression and memory impairment]. Yakugaku Zasshi. 2010 Apr;130(4):517-20. Review. Japanese. PubMed PMID: 20371995.
18: Murakami A. Chemoprevention with phytochemicals targeting inducible nitric oxide synthase. Forum Nutr. 2009;61:193-203. doi: 10.1159/000212751. Epub 2009 Apr 7. Review. PubMed PMID: 19367123.
19: Yamakuni T, Nakajima A, Ohizumi Y. Pharmacological action of nobiletin, a component of AURANTII NOBILIS PERICARPIUM with anti-dementia activity, and its application for development of functional foods. Nihon Yakurigaku Zasshi. 2008 Sep;132(3):155-9. doi: 10.1254/fpj.132.155. Review. Japanese. PubMed PMID: 18787297.
20: Walle T. Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? Semin Cancer Biol. 2007 Oct;17(5):354-62. Epub 2007 May 13. Review. PubMed PMID: 17574860; PubMed Central PMCID: PMC2024817.

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